molecular formula C13H16N4 B1420985 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine CAS No. 933684-80-1

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No. B1420985
M. Wt: 228.29 g/mol
InChI Key: YZRMJEUPVCOVSO-UHFFFAOYSA-N
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Description

The compound “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would consist of a piperidine ring attached to a 1,2,4-triazole ring via a carbon atom. The triazole ring would also have a phenyl group attached to it .


Chemical Reactions Analysis

The chemical reactions of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would depend on the specific conditions and reagents used. Generally, triazole rings can participate in various reactions such as alkylation, acylation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would depend on its specific structure. For example, the presence of the piperidine and triazole rings could potentially increase its polarity and solubility in polar solvents .

Scientific Research Applications

Pharmacological Activity

A study highlighted the pharmacological activity of a piperidine derivative, indicating its potential as a hepatoprotective agent for associative bacterioses in animals and as an antioxidant and immunostimulating agent (Parchenko, Parhomenko, & Izdepsky, 2013).

Antifungal Agents

Synthesized compounds, including piperidine derivatives, were evaluated for antifungal activities, showing effectiveness against various fungi, comparable to established antifungal agents (Sangshetti & Shinde, 2011).

Fungicidal Activity

Research into novel piperidine derivatives found that some compounds exhibited moderate to excellent fungicidal activity against certain plant pathogens (Mao, Song, & Shi, 2013).

Intermolecular Interactions

A study investigated the intermolecular interactions in biologically active piperidine derivatives, providing insights into their molecular packing and interactions, which are crucial for understanding their biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

5-HT2 Antagonist Activity

Piperidine-based compounds were tested for their 5-HT2 and alpha 1 receptor antagonist activity, revealing significant potential in the field of neuropsychiatric disorder treatments (Watanabe et al., 1992).

Antibacterial Activities

Compounds derived from piperidine were screened for antibacterial activities, indicating their potential in antimicrobial treatments (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005).

Anti-arrhythmic Activity

Novel piperidine-based derivatives were found to have significant anti-arrhythmic activity, opening avenues for cardiac arrhythmia treatment (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Reactivity and Adsorption Behavior

A study on a triazole derivative with a piperidine component explored its reactivity properties and adsorption behavior, providing insights into its stability and interactions for potential pharmaceutical applications (Al-Ghulikah et al., 2021).

Antimicrobial Activity

Research on new piperidine-containing compounds demonstrated strong antimicrobial activity, contributing to the development of new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Antineoplastic Activity

A specific triazole derivative showed promising anti-cancer activity against certain cancer cells in mice, highlighting its potential in cancer therapy (Arul & Smith, 2016).

Future Directions

Future research on “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRMJEUPVCOVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine
Reactant of Route 6
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

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